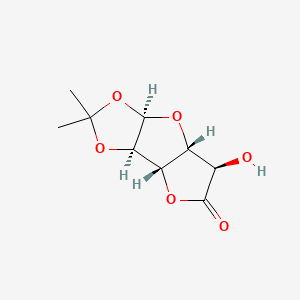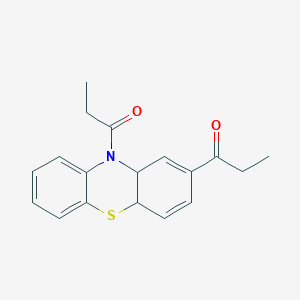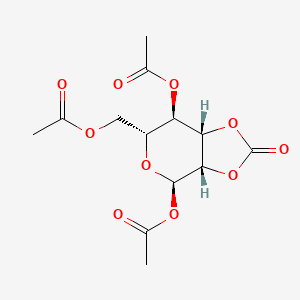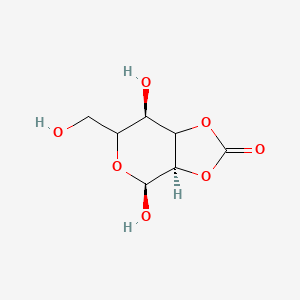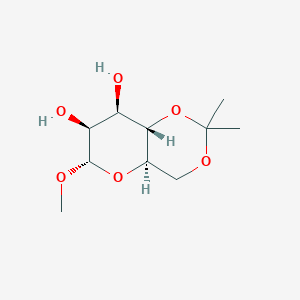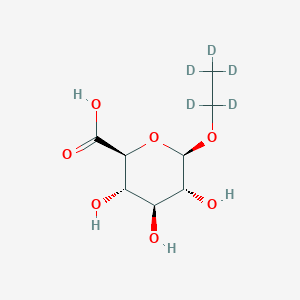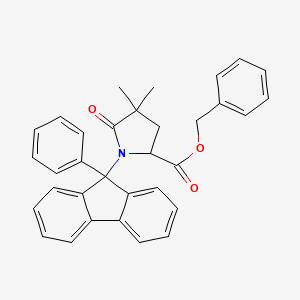
Rosuvastatin acyl-B-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rosuvastatin acyl-B-D-glucuronide is a metabolite of rosuvastatin, a widely used statin medication for lowering cholesterol levels. This compound is formed in the body through the metabolic transformation of rosuvastatin, specifically through the conjugation with glucuronic acid . The formation of this metabolite is part of the body’s process to make the drug more water-soluble, facilitating its excretion.
Applications De Recherche Scientifique
Rosuvastatin acyl-B-D-glucuronide has several applications in scientific research:
Chemistry: Used to study the metabolic pathways and biotransformation of statins.
Biology: Helps in understanding the role of glucuronidation in drug metabolism and excretion.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of rosuvastatin, aiding in the development of more effective cholesterol-lowering therapies.
Mécanisme D'action
Target of Action
Rosuvastatin Acyl-B-D-Glucuronide is a metabolite of the drug Rosuvastatin . Rosuvastatin is a synthetic, enantiomerically pure antilipemic agent . It primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase , which is the rate-limiting step in cholesterol biosynthesis . The reduction in intracellular cholesterol induces the expression of the low-density lipoprotein receptor (LDLR) and increases the uptake of LDL from the blood, resulting in a decrease of plasma concentrations of LDL-cholesterol (LDL-C) .
Mode of Action
This compound, as an acyl glucuronide (AG), exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety . AGs have the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .
Biochemical Pathways
Conjugation with glucuronic acid represents an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives (‘acyl glucuronides,’ AGs) that often circulate in plasma prior to being excreted in urine and bile .
Pharmacokinetics
Greater than 90% of active plasma HMG-CoA reductase inhibitory activity is accounted for by the parent compound . Rosuvastatin can be metabolized to multiple metabolites including rosuvastatin-5S-lactone, N-desmethyl rosuvastatin, and rosuvastatin acyl glucuronide .
Result of Action
The primary result of the action of this compound is the reduction of cholesterol levels in the body. By inhibiting HMG-CoA reductase, rosuvastatin reduces the synthesis of cholesterol in the liver . This leads to a decrease in plasma concentrations of LDL-cholesterol (LDL-C) .
Action Environment
The action of this compound can be influenced by several environmental factors. For instance, the inherent instability of AGs under physiological conditions can lead to significant challenges in assessing the human safety of AGs . Furthermore, genetic variations in the SLCO1B1 and ABCG2 genes have been linked to increased plasma concentration of rosuvastatin .
Analyse Biochimique
Biochemical Properties
Rosuvastatin Acyl-B-D-Glucuronide is a product of the conjugation of glucuronic acid with Rosuvastatin, a process that is an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β- O -acyl-glucuronide ester derivatives . Unlike other types of glucuronide, which are generally viewed as being unreactive, this compound exhibits a degree of electrophilicity . It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids .
Cellular Effects
It is known that Rosuvastatin, the parent compound, dose-dependently reduces elevated LDL-cholesterol and reduces total cholesterol and triglycerides, and increases HDL-cholesterol . It is also used for reducing the risk of stroke, heart attack, or other cardiac complications in patients with multiple cardiovascular disease risk factors .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to covalently modify biological molecules. These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g. the -OH, -NH 2 and -SH groups of proteins, or by glycation of protein -NH 2 residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate with formation of a series of rearranged isomers that undergo reversible pyranose ring-opening to expose the reactive aldose form of the sugar .
Temporal Effects in Laboratory Settings
It is known that acyl glucuronides, as a class, have inherent instability under physiological conditions . This instability, along with their reactivity, presents significant challenges in assessing their safety .
Dosage Effects in Animal Models
It is known that acyl glucuronides have been implicated in the toxicity of several carboxylic acid-containing drugs .
Metabolic Pathways
This compound is involved in the metabolism of Rosuvastatin. Rosuvastatin can be metabolized to multiple metabolites including this compound, potentially mediated by CYP2C9, CYP2C19 and the glucuronosyltransferases (UGTs) .
Transport and Distribution
Rosuvastatin, the parent compound of this compound, is a substrate of OATP1B1, OATP1B3, and SLCO2B1 transporters . It’s also transported by efflux transporters ABCG2, ABCC2, and ABCB11 .
Subcellular Localization
Given its role as a metabolite of Rosuvastatin, it is likely to be found in the liver where Rosuvastatin is metabolized .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rosuvastatin acyl-B-D-glucuronide involves the conjugation of rosuvastatin with glucuronic acid. This process typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases catalyze the reaction . The reaction conditions generally include physiological pH and temperature, as well as the presence of cofactors like UDP-glucuronic acid.
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic processes in the liver. This involves the use of purified enzymes and controlled reaction conditions to ensure the formation of the desired glucuronide conjugate .
Analyse Des Réactions Chimiques
Types of Reactions: Rosuvastatin acyl-B-D-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly reactive due to the presence of the acyl group, which can participate in transacylation and glycation reactions .
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate.
Oxidation: Can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Results in the formation of rosuvastatin and glucuronic acid.
Oxidation and Reduction: These reactions can lead to various oxidized or reduced forms of the compound, depending on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
- Atorvastatin acyl-B-D-glucuronide
- Simvastatin acyl-B-D-glucuronide
- Pravastatin acyl-B-D-glucuronide
Comparison: Rosuvastatin acyl-B-D-glucuronide is unique due to its specific structure and the parent drug’s potency in lowering cholesterol levels. Compared to other statin glucuronides, it has a higher affinity for the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, making it more effective in reducing cholesterol synthesis .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40)/b10-9+/t16-,17-,22+,23+,24-,25+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGDNYJLUILGBY-ZYBQEGLCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36FN3O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
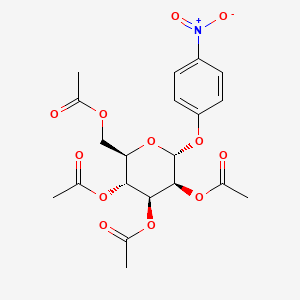
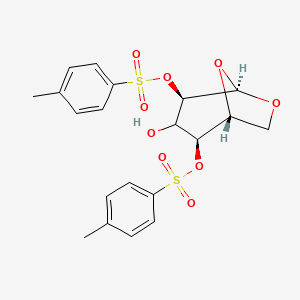
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)
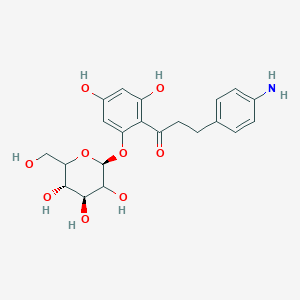
![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one](/img/structure/B1140205.png)
